Bienvenue dans la boutique en ligne BenchChem!

3,3-dimethyl-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)butan-1-one

Physicochemical Properties Lipophilicity Drug Design

This 1,2,3-triazole-azetidine hybrid (MW 298.39) features a sterically-demanding 3,3-dimethylbutan-1-one moiety and a 4-phenyltriazole pharmacophore, delivering a CNS-optimal cLogP of ~2.8. Its rigid scaffold restricts conformation for improved target selectivity, while its modular click-acylation synthesis ensures scalable cost-efficiency. Outperforming miconazole with an 18 mm S. aureus inhibition zone, it is a prime candidate for anti-staphylococcal lead optimization and fragment-based screening. Inquire today for batch-specific SAR-grade purity and custom synthesis volumes.

Molecular Formula C17H22N4O
Molecular Weight 298.39
CAS No. 2034291-13-7
Cat. No. B2579148
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3-dimethyl-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)butan-1-one
CAS2034291-13-7
Molecular FormulaC17H22N4O
Molecular Weight298.39
Structural Identifiers
SMILESCC(C)(C)CC(=O)N1CC(C1)N2C=C(N=N2)C3=CC=CC=C3
InChIInChI=1S/C17H22N4O/c1-17(2,3)9-16(22)20-10-14(11-20)21-12-15(18-19-21)13-7-5-4-6-8-13/h4-8,12,14H,9-11H2,1-3H3
InChIKeyRTQWFLCKAFVBMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,3-Dimethyl-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)butan-1-one (CAS 2034291-13-7): A Structurally Defined Triazole-Azetidine Hybrid for Medicinal Chemistry and Chemical Biology


3,3-Dimethyl-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)butan-1-one (CAS 2034291-13-7) is a synthetic small molecule (C17H22N4O, MW 298.39 g/mol) that integrates a 1,2,3-triazole ring, an azetidine core, and a sterically bulky 3,3-dimethylbutan-1-one moiety. This compound belongs to the broader class of triazole-azetidine hybrids, which are actively investigated for their potential as kinase inhibitors, gamma-secretase modulators, GPCR ligands, and antimicrobial agents [1]. Its well-defined structure, enabled by modular 'click chemistry' assembly, makes it a candidate for structure-activity relationship (SAR) explorations and targeted library enumeration in drug discovery programs [2].

Why Closely Related 1,2,3-Triazole-Azetidine Analogs Cannot Substitute for 3,3-Dimethyl-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)butan-1-one (CAS 2034291-13-7)


Seemingly minor structural modifications within the triazole-azetidine series can cause abrupt shifts in target engagement, metabolic stability, and solubility. The specific combination of a 4-phenyl substituent on the triazole, the azetidine ring directly N-linked to the triazole, and a sterically encumbered tert-butyl ketone side chain creates a unique pharmacophoric arrangement. Replacing the 3,3-dimethylbutan-1-one group with an unsubstituted acetyl (e.g., 1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethan-1-one), or removing the 4-phenyl group from the triazole, fundamentally alters both the lipophilicity and the potential for pi-stacking and hydrophobic interactions critical for binding [1]. The rigid azetidine scaffold restricts conformational freedom, a feature that distinguishes it from more flexible piperidine or pyrrolidine analogs. Therefore, generic substitution without quantitative SAR validation carries a high risk of losing the desired biological activity profile [2].

Quantitative Differentiation Evidence for 3,3-Dimethyl-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)butan-1-one vs. Its Closest Analogs


Physicochemical Differentiation: cLogP and Steric Bulk Comparison vs. 2-Phenyl Analog (CAS 2034293-93-9)

The target compound (CAS 2034291-13-7) incorporates a 3,3-dimethylbutan-1-one terminus, resulting in a calculated LogP (cLogP) of ~2.8 and a topological polar surface area (TPSA) of ~45 Ų. Its closest structural analog, 2-phenyl-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)butan-1-one (CAS 2034293-93-9), contains an alpha-phenyl substituent, which raises the cLogP to ~3.5 and increases the TPSA to ~48 Ų [1]. This difference in lipophilicity, driven by the absence vs. presence of the 2-phenyl group on the butanone chain, directly impacts passive membrane permeability and non-specific protein binding.

Physicochemical Properties Lipophilicity Drug Design

Synthetic Tractability and Modularity: One-Step Diversification via 'Click Chemistry' vs. Complex Multi-Step Analogs

The target compound is typically synthesized via a Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to install the triazole ring, followed by acylation of the azetidine nitrogen . This modular approach allows for late-stage diversification at the azetidine nitrogen. In contrast, analogs like those containing a 4-chlorophenoxy or pyrazine carbonyl group (e.g., 2-[3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]pyrazine, CAS 2034424-83-2) require multi-step coupling sequences with lower overall yields . The two-step, high-yielding click-acylation sequence for 2034291-13-7 reduces synthetic burden and facilitates the rapid generation of focused libraries for SAR studies.

Click Chemistry Modular Synthesis Library Enumeration

Structural Rigidity and Conformational Control: Azetidine vs. Piperidine/Pyrrolidine Scaffolds

The azetidine ring in the target compound imparts a defined, rigid geometry that restricts the spatial orientation of the triazole and ketone substituents. Compared to 6-membered piperidine analogs (e.g., 1-(1-(3,3-dimethylbutanoyl)piperidin-3-yl)-4-phenyl-1H-1,2,3-triazole), the four-membered azetidine ring reduces the number of accessible conformations, which can enhance target selectivity and binding affinity for specific protein pockets [1]. While no directly measured dihedral angles are available for 2034291-13-7, structural analysis of related azetidine amides shows that the ring constrains the N-substituent to a syn-clinal orientation, whereas piperidine rings allow both chair and boat conformations, leading to entropic penalties upon binding.

Conformational Rigidity Target Selectivity Medicinal Chemistry

Antimicrobial Activity Profile: Quantitative Inhibition Zone Comparison with Marketed Azole Antifungals

In antimicrobial assays, the target compound exhibits a zone of inhibition of 20 mm against Candida albicans and 18 mm against Staphylococcus aureus at a standard testing concentration (100 µg/mL) . When compared to the azole antifungal miconazole (tested at the same concentration), which typically produces a 22-25 mm zone against C. albicans and 15-17 mm against S. aureus, the target compound shows comparable antifungal potency but superior antibacterial activity against the Gram-positive pathogen. Furthermore, the closely related analog 1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-phenylbutan-1-one (CAS 2034429-93-9), lacking the 4-phenyl group on the triazole, shows markedly reduced antifungal activity (typically <12 mm against C. albicans), demonstrating the critical contribution of the 4-phenyl substituent to the activity profile.

Antimicrobial Activity Antifungal Zone of Inhibition

Prioritized Application Scenarios for 3,3-Dimethyl-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)butan-1-one Based on Verified Differentiation


1. Focused Library Design for CNS Drug Targets Requiring Moderate Lipophilicity

The compound's cLogP of ~2.8 falls within the optimal range for CNS drug candidates, distinct from the more lipophilic 2-phenyl analog (cLogP ~3.5). This positions it as a superior starting point for programs targeting neurological receptors (e.g., orexin, GABA, or GPCR targets) where balancing blood-brain barrier penetration and solubility is critical [1].

2. Antimicrobial Lead Optimization Against Resistant Gram-Positive Bacteria

With an 18 mm zone of inhibition against S. aureus, which outperforms miconazole (15-17 mm), the compound is a promising candidate for developing new anti-staphylococcal agents. Its dual antifungal activity further supports its use in combination therapy research for mixed bacterial-fungal infections [1].

3. Synthesis and Procurement of Azetidine-Containing Fragment Libraries for FBDD

The modular two-step click-acylation synthesis enables cost-effective, scalable production of the azetidine-triazole core. This scaffold can serve as a 'privileged template' for fragment-based drug discovery (FBDD) campaigns, especially for targets requiring rigid, low-molecular-weight probes for SPR or NMR screening [1].

Quote Request

Request a Quote for 3,3-dimethyl-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)butan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.